

# The Reactivity of Sulfamoyl-Substituted Phenylboronic Acids: An In-depth Technical Guide

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## Compound of Interest

Compound Name:	3-( <i>N</i> - <i>t</i> -butyl- <i>N</i> -methylsulfamoyl)phenylboronic acid
CAS No.:	1217501-22-8
Cat. No.:	B577979

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## Introduction

Sulfamoyl-substituted phenylboronic acids are a class of organoboron compounds that have garnered significant interest in organic synthesis and medicinal chemistry. The presence of the strongly electron-withdrawing sulfamoyl group ( $-\text{SO}_2\text{NR}_2$ ) imparts unique electronic properties to the phenylboronic acid moiety, influencing its reactivity and potential applications. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of these versatile building blocks, with a focus on their role in cross-coupling reactions and their emerging importance in the development of novel therapeutics.

## Synthesis of Sulfamoyl-Substituted Phenylboronic Acids

The most common route to sulfamoyl-substituted phenylboronic acids involves a halogen-metal exchange of a corresponding brominated precursor, followed by quenching with a trialkyl borate.

## Experimental Protocol: Synthesis of 4-(N-Allylsulfamoyl)phenylboronic Acid

This protocol describes the synthesis of a representative sulfamoyl-substituted phenylboronic acid, 4-(N-allylsulfamoyl)phenylboronic acid.<sup>[1]</sup>

### Step 1: Synthesis of N-Allyl-4-bromobenzenesulfonamide

- To a stirred solution of 4-bromobenzenesulfonyl chloride (12.8 g, 50 mmol) and triethylamine (5 mL) in 100 mL of acetonitrile in an ice bath, slowly add allylamine (10 mL).
- Stir the mixture at room temperature for 2 hours.
- Evaporate the solvent under reduced pressure.
- Dissolve the residue in 50 mL of chloroform, wash with water, and dry over anhydrous  $\text{MgSO}_4$ .
- Remove the solvent under reduced pressure to afford a pale yellow solid.
- Recrystallize the solid from a mixture of ethanol and water to yield pure N-allyl-4-bromobenzenesulfonamide.

### Step 2: Synthesis of 4-(N-Allylsulfamoyl)phenylboronic Acid

- To a stirred solution of N-allyl-4-bromobenzenesulfonamide (11.0 g, 40 mmol) in 100 mL of a dry 4:1 (v/v) mixture of THF and toluene in a dry ice-acetone bath, slowly add triisopropyl borate (48 mL, 0.20 mol) under an argon atmosphere.
- To this mixture, slowly add a 1.6 M solution of n-butyllithium in hexane (50 mL, 80 mmol) at a rate that maintains the internal temperature below  $-60^\circ\text{C}$ .

- Stir the mixture for 1 hour in the dry-ice bath, then allow it to warm to room temperature and stir overnight.
- Add 100 mL of water to the reaction mixture and stir for 30 minutes.
- Adjust the pH to 6.5 with 2 M HCl.
- Separate the organic layer, dry it over anhydrous  $\text{MgSO}_4$ , and evaporate to dryness under reduced pressure.
- Stir the residue with 30 mL of chloroform to precipitate a white powder.
- Filter the solid, wash with diethyl ether, and dry to afford 4-(N-allylsulfamoyl)phenylboronic acid.<sup>[1]</sup>

## Electronic Properties and Their Impact on Reactivity

The sulfamoyl group is a strong electron-withdrawing group, which significantly impacts the electronic properties of the phenylboronic acid. This is most evident in the pKa of the boronic acid. The introduction of a sulfamoyl or sulfonyl group into the phenyl ring of phenylboronic acid substantially lowers its pKa.<sup>[1][2]</sup> For example, the pKa of 4-(N-allylsulfamoyl)phenylboronic acid is  $7.4 \pm 0.1$ , and that of 4-(3-butenesulfonyl)phenylboronic acid is  $7.1 \pm 0.1$ , which are significantly lower than the pKa of unsubstituted phenylboronic acid ( $8.8 \pm 0.1$ ).<sup>[2]</sup>

This lower pKa has important implications for reactions where the boronate form is the active species. For instance, in boronate affinity chromatography, a lower pKa allows for the binding of cis-diols at or near neutral pH.<sup>[1][2]</sup> In cross-coupling reactions, the electronic nature of the substituent can influence the rate-determining transmetalation step. Generally, electron-withdrawing groups can decrease the nucleophilicity of the aryl group, potentially slowing down transmetalation.<sup>[3][4]</sup>

## Reactivity in Cross-Coupling Reactions

Sulfamoyl-substituted phenylboronic acids are versatile coupling partners in a variety of transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Chan-Lam couplings.

## Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. Sulfamoyl-substituted phenylboronic acids can be effectively coupled with various aryl halides and pseudohalides.

General Experimental Protocol for Suzuki-Miyaura Coupling:

- To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the sulfamoyl-substituted phenylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 1-5 mol%), and a base (e.g., K<sub>2</sub>CO<sub>3</sub>, 2.0-3.0 equiv).[5]
- Seal the vessel, evacuate, and backfill with an inert gas (e.g., Argon or Nitrogen).
- Add a degassed solvent or solvent mixture (e.g., Toluene/H<sub>2</sub>O, Dioxane/H<sub>2</sub>O) via syringe.[5]
- Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.

Table 1: Examples of Suzuki-Miyaura Coupling with Phenylboronic Acids Bearing Electron-Withdrawing Groups

Boronic Acid	Aryl Halide	Catalyst/Ligand	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
p-Nitrophenylboronic acid	4-Bromonitrobenzene	Pd(OAc) <sub>2</sub> / SPhos	K <sub>3</sub> PO <sub>4</sub>	Toluene /H <sub>2</sub> O	100	2	95	[4]
m-Nitrophenylboronic acid	4-Bromonitrobenzene	Pd <sub>2</sub> (dba) <sub>3</sub> / SPhos	K <sub>3</sub> PO <sub>4</sub>	Toluene /H <sub>2</sub> O	100	4	92	[4]
o-Nitrophenylboronic acid	4-Chlorotoluene	Pd(OAc) <sub>2</sub> / RuPhos	K <sub>3</sub> PO <sub>4</sub>	t-Amyl alcohol	100	18	45	[4]

Note: This table provides a qualitative comparison based on general principles. Actual reaction rates can be influenced by various factors.

## Chan-Lam Coupling

The Chan-Lam coupling provides an efficient route for the synthesis of N-arylsulfamides through the reaction of sulfamoyl azides with arylboronic acids, catalyzed by copper salts.

General Experimental Protocol for Chan-Lam Coupling:

- In a sealed tube, combine the arylboronic acid (2.0 mmol), CuCl (10 mol%), and the corresponding sulfamoyl azide (1.0 mmol).[6]
- Add MeOH (1.0 mL) to the flask.
- Stir the reaction mixture at room temperature in an open flask.

- Monitor the reaction for completion.
- Filter the reaction mixture through celite and wash with EtOAc.
- Collect the filtrate and concentrate it under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylsulfamide.[6]

Table 2: Cu-Catalyzed N-Arylation of N-Benzyl-N-methyl-sulfamoyl Azide with Various Boronic Acids[7]

Entry	Boronic Acid	Time	Yield (%)
1	Phenylboronic acid	45 min	91
2	4-Methylphenylboronic acid	45 min	93
3	4-Methoxyphenylboronic acid	30 min	95
4	4-Fluorophenylboronic acid	60 min	89
5	2-Methylphenylboronic acid	3 h	30
6	4-Chlorophenylboronic acid	12 h	80
7	4-Bromophenylboronic acid	12 h	71
8	3-Thienylboronic acid	12 h	82

Reaction conditions: 1.0 equiv. of N-benzyl-N-methyl-sulfamoyl azide, 2.0 equiv. of boronic acid, 10 mol% of CuCl, MeOH (0.5 M), air, rt.[7]

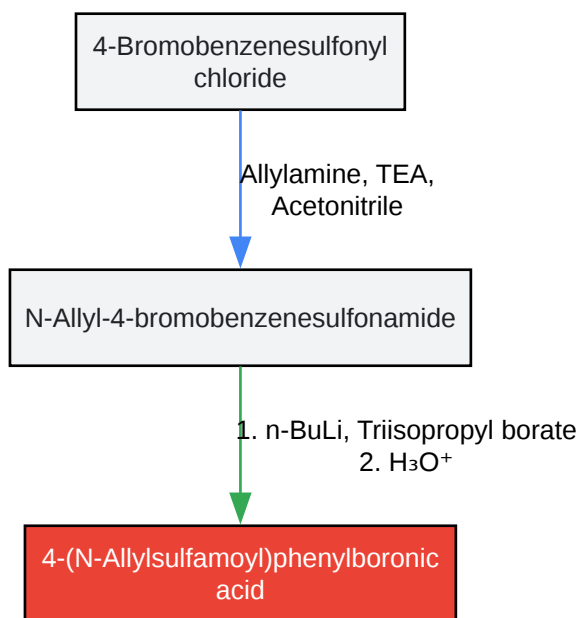
## Applications in Medicinal Chemistry: PROTACs

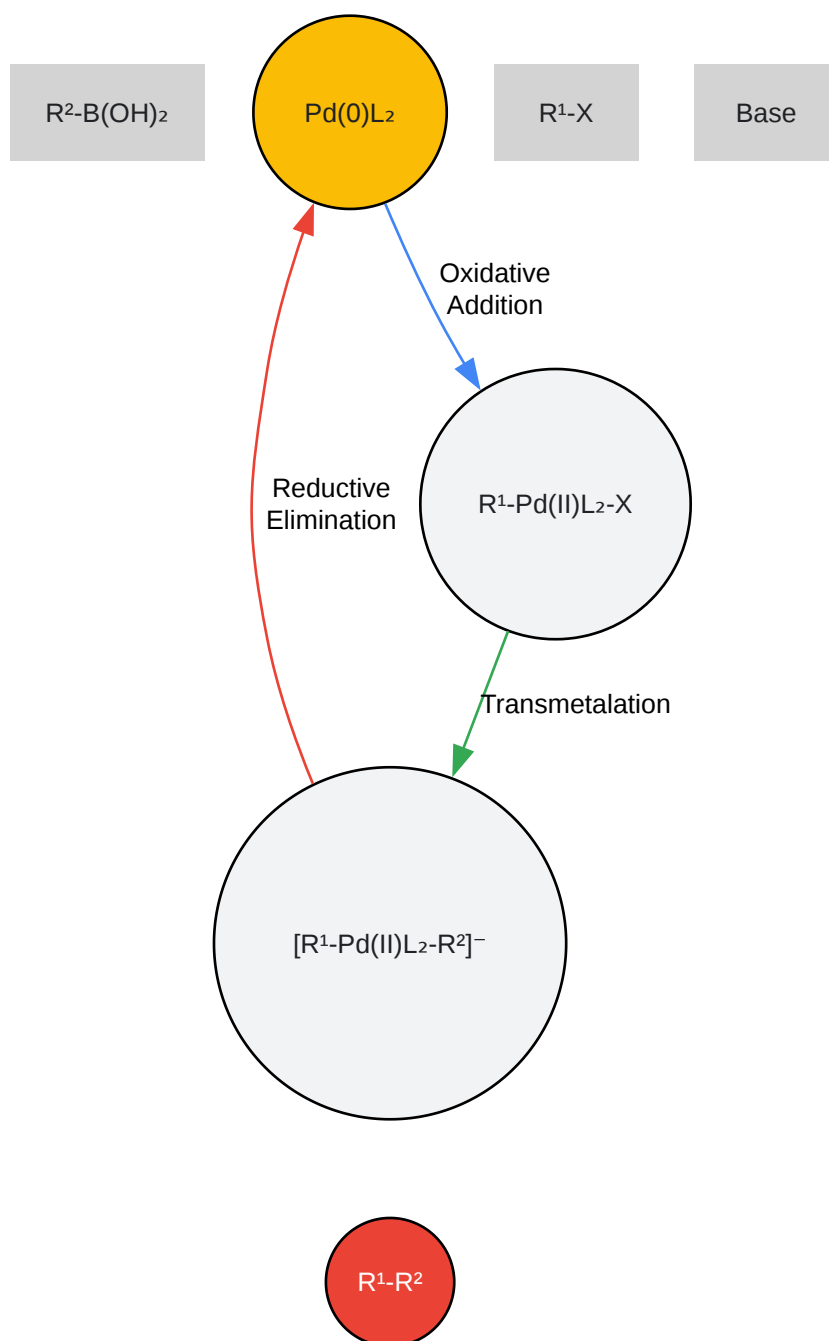
Sulfamoyl-substituted moieties are increasingly being incorporated into proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the ubiquitin-proteasome system.[8] They consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker. While specific examples of sulfamoyl-substituted phenylboronic acids as integral parts of PROTACs are still emerging, the sulfamoyl group is a common feature in ligands for E3 ligases like Cereblon (CRBN).[9]

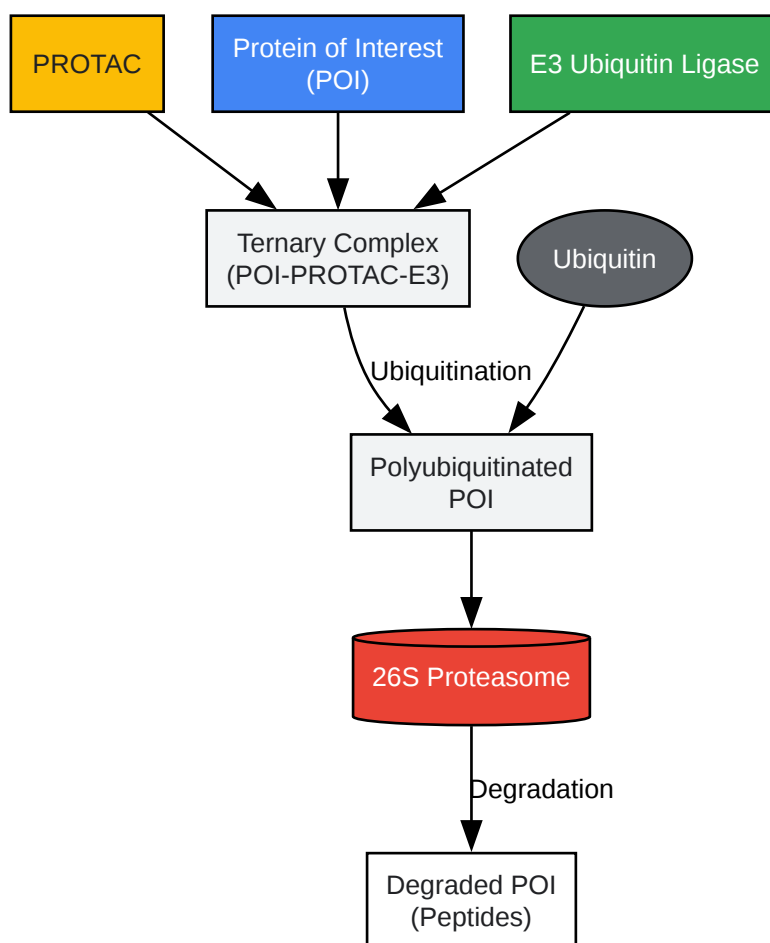
The general mechanism of PROTAC action involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

## Visualizations

### Synthetic Pathway for a Sulfamoyl-Substituted Phenylboronic Acid







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